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Compound of Interest

Compound Name: (2-Bromo-5-methoxy-3-methylphenyl)methanol
CAS No.: 110451-90-6
Cat. No.: B1339287

Get Quote

\. J

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol with the molecular formula CsH11BrO2. As a
functionalized benzyl alcohol, it holds potential as a building block in medicinal chemistry and materials science. The precise
arrangement of a bromine atom, a methoxy group, and a methyl group on the phenyl ring, in addition to the hydroxymethyl
substituent, imparts a unique combination of steric and electronic properties that influence its reactivity and physical behavior.

This guide serves as a comprehensive manual for the characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol. Given
the limited availability of consolidated data for this specific molecule, this document focuses on the predictive methodologies and
empirical protocols required to determine its key physical properties. The approach outlined herein is designed to be a self-validating
system, providing researchers with the tools to generate reliable data, understand the causality behind experimental choices, and
confidently utilize this compound in further research and development.

Part 1: In Silico Prediction of Physicochemical Properties

Before commencing laboratory work, in silico prediction offers a powerful, resource-efficient method to estimate the physicochemical
properties of a molecule. These computational models use vast databases of experimental data and sophisticated algorithms to
predict behavior based on chemical structure.[1][2][3][4] This predictive step is crucial for anticipating a compound's behavior,
planning experiments, and establishing a theoretical baseline for comparison with empirical results.

For (2-Bromo-5-methoxy-3-methylphenyl)methanol, several key properties can be estimated. The molecular weight is calculated
directly from the molecular formula. Other properties, such as lipophilicity (logP), boiling point, and aqueous solubility, are predicted
using algorithms that analyze factors like molecular size, polarity, and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol

Property Predicted Value Source/Methodology

Molecular Weight 231.09 g/mol Calculated from Formula (CeH11BrO2)
XLogP3 25 Computational Prediction

Boiling Point ~327.5 £ 35.0 °C at 760 mmHg Computational Prediction

Hydrogen Bond Donors 1 Calculated

Hydrogen Bond Acceptors 2 Calculated
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Note: Predicted values are estimates and should be confirmed by experimental data.

Part 2: Experimental Determination of Core Physical Properties

The following sections provide detailed, field-proven protocols for the empirical determination of the essential physical properties of a
novel solid organic compound like (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Melting Point Determination: A Criterion for Purity

Principle: The melting point is a fundamental physical property used for identification and as a primary indicator of purity. A pure
crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. Impurities disrupt the
crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5]

Methodology: Capillary Method using a Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers precise temperature
control and clear observation.[5][6]

Step-by-Step Protocol:

e Sample Preparation:

[e]

Ensure the (2-Bromo-5-methoxy-3-methylphenyl)methanol sample is completely dry and finely powdered. If necessary,
gently crush the crystals on a watch glass with a spatula.

(e}

Jab the open end of a glass capillary tube into the powder pile several times to collect a small amount of the sample.[7]

o]

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the
capillary tube, sealed-end down, through a long, vertical glass tube onto the benchtop.[5][7]

[e]

The final packed sample height should be 2-3 mm.[7]

* Measurement - Rapid Approximation (if melting point is unknown):
o Insert the packed capillary tube into the heating block of the apparatus.
o Set a rapid heating rate (e.g., 10-20°C per minute).

o Record the approximate temperature range over which the sample melts. This provides a target for the precise measurement.

(7]

¢ Measurement - Precise Determination:

[}

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[7]

<]

Insert a fresh capillary tube with a new sample.

o

Heat rapidly until the temperature is ~20°C below the expected melting point.

]

Reduce the heating rate significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium.[7]

o]

Record T1: The temperature at which the first droplet of liquid appears.[7]
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o Record T2: The temperature at which the entire sample has completely liquefied.

o The melting point is reported as the range Tz - T2.

o Perform the measurement in duplicate or triplicate to ensure consistency.

Workflow for Melting Point Determination
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Caption: Decision tree for classifying an organic compound by solubility.

Spectroscopic Characterization: Confirming Molecular Structure

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the identity and structure of
the molecule being tested.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations. [8][9] Expected Characteristic Absorptions:

Wavenumber (cm—2) Vibration Type Functional Group

3500 - 3200 O-H Stretch (broad) Alcohol (-CH20H)

3100 - 3000 C-H Stretch Aromatic Ring

2950 - 2850 C-H Stretch Methyl/Methylene (-CHs, -CH2)
1600 & 1500 C=C Stretch Aromatic Ring [10][11][12]
1250 - 1000 C-O Stretch Alcohol & Ether
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Proton Nuclear Magnetic Resonance (*H NMR) Spectroscopy: *H NMR provides detailed information about the structure of a
molecule by mapping the chemical environments of its hydrogen atoms. Protons in different electronic environments resonate at
different frequencies. [12] Expected H NMR Signals (in CDCIs):

Chemical Shift (5, ppm) Multiplicity Integration Assignment

~7.0-75 Multiplet 2H Aromatic Protons (Ar-H)
~4.7 Singlet or Doublet 2H Benzylic Protons (-CH20H)
~3.8 Singlet 3H Methoxy Protons (-OCHs)
~23 Singlet 3H Methyl Protons (Ar-CHs)
Variable (~1.5-3.0) Singlet (broad) 1H Hydroxyl Proton (-OH)

Note: The exact chemical shifts and splitting patterns depend on the solvent and the specific electronic effects of the substituents.

Part 3: Data Summary and Safety
Summary of Experimental Findings

This table should be used to record the empirically determined values for (2-Bromo-5-methoxy-3-methylphenyl)methanol,
allowing for direct comparison with predicted data.

Table 2: Experimental Physical Properties Record

Property Experimental Value Notes
Appearance e.g., White crystalline solid
Melting Point Report as a range (°C)
Solubility

Water Soluble / Insoluble

5% NaOH Soluble / Insoluble

5% HCI Soluble / Insoluble

Toluene Soluble / Insoluble

Ethanol Soluble / Insoluble
FT-IR Peaks (cm™1) List key peaks
1H NMR Shifts (ppm) List key shifts and multiplicities

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests the following precautions

based on analogous compounds. [13]

« Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.benchchem.com/product/b1339287/docs?utm_src=pdf-body#introduction-characterizing-a-novel-benzyl-alcohol-derivative
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methylphenyl_methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339287?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Safety: The compound is likely harmful if swallowed and may cause skin and eye irritation. [13]* Storage: Store in a tightly sealed
container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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